molecular formula C15H19N3O B7459095 N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7459095
M. Wt: 257.33 g/mol
InChI Key: UYTGLISYWNKRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as ETPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ETPC is a pyrazole-based compound that has been synthesized and studied for its biological properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide can reduce inflammation and pain in animal models of inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide. One area of interest is the development of new drugs based on N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide for the treatment of pain and inflammation. Another area of interest is the use of N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide in materials science, where its unique chemical properties may make it useful for the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide and its potential applications in other fields.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 4-ethylphenylhydrazine with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-5-12-6-8-13(9-7-12)16-15(19)14-10(2)17-18(4)11(14)3/h6-9H,5H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTGLISYWNKRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

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